![molecular formula C20H18FNO B2703191 N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide CAS No. 2411304-57-7](/img/structure/B2703191.png)
N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of the DYRK1A enzyme, which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor involves the inhibition of the N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide enzyme, which is a serine/threonine kinase that phosphorylates several substrates involved in cellular processes. The inhibition of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide activity leads to the modulation of downstream signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the MAPK/ERK pathway. The modulation of these pathways results in the regulation of cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor has been shown to have several biochemical and physiological effects. Inhibition of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide activity leads to the modulation of several signaling pathways, resulting in the regulation of cellular processes. Additionally, N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor has been shown to improve cognitive function in mouse models of Down syndrome and Alzheimer's disease. Furthermore, N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor has been shown to have anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor in lab experiments include its specificity for the N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide enzyme, its ability to modulate downstream signaling pathways, and its potential therapeutic applications in various diseases. However, there are some limitations to using N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor in lab experiments. For example, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the compound may have off-target effects, which could complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor. One potential direction is the development of more potent and selective inhibitors of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide activity. Additionally, the therapeutic potential of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor in various diseases, including Down syndrome, Alzheimer's disease, and cancer, needs to be further explored. Furthermore, the mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor needs to be elucidated in more detail to better understand its effects on cellular processes. Finally, the safety and efficacy of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor need to be evaluated in preclinical and clinical trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The synthesis process is complex and requires expertise in organic chemistry. Several methods have been reported in the literature for the synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling, and Sonogashira coupling. The choice of the synthesis method depends on the availability of the starting materials, the desired yield, and the purity of the final product.
Applications De Recherche Scientifique
N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Down syndrome, Alzheimer's disease, and cancer. The N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide enzyme is involved in the regulation of several cellular processes, including cell cycle progression, neuronal differentiation, and apoptosis. Inhibition of N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide activity has been shown to improve cognitive function in mouse models of Down syndrome and Alzheimer's disease. Additionally, N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide inhibitor has been shown to have anti-tumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c1-2-7-20(23)22(14-17-10-5-6-11-19(17)21)18-12-15-8-3-4-9-16(15)13-18/h3-6,8-11,18H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFZXTWEADFZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CC=C1F)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)
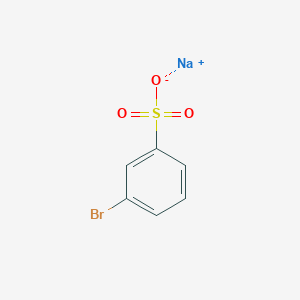
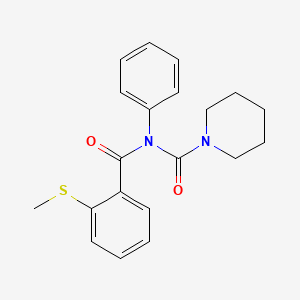
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)
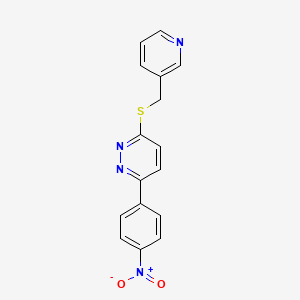
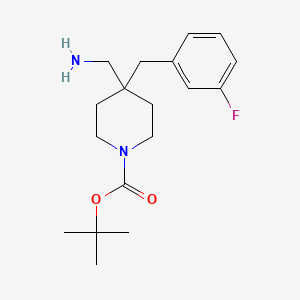
![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)

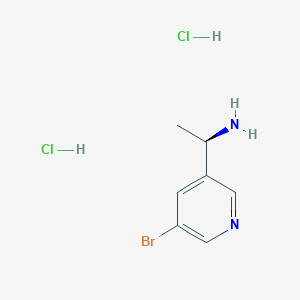
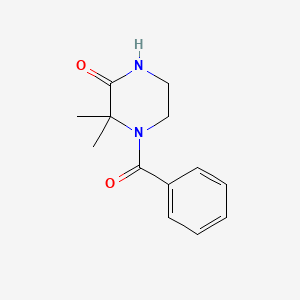
![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)
![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)